molecular formula C11H15ClF3N3 B1404924 2-(4-Trifluoromethyl-5,6,7,8-tetrahydro-quinazolin-2-yl)-ethylamine hydrochloride CAS No. 1421532-68-4

2-(4-Trifluoromethyl-5,6,7,8-tetrahydro-quinazolin-2-yl)-ethylamine hydrochloride

Cat. No. B1404924
M. Wt: 281.7 g/mol
InChI Key: RWXPJETVYFHXPI-UHFFFAOYSA-N
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Description

2-(4-Trifluoromethyl-5,6,7,8-tetrahydro-quinazolin-2-yl)-ethylamine hydrochloride is a chemical compound with the molecular formula C11H15ClF3N3 and a molecular weight of 281.71 . It is a solid substance and its IUPAC name is 2-[4-(trifluoromethyl)-5,6,7,8-tetrahydro-2-quinazolinyl]ethylamine hydrochloride .


Molecular Structure Analysis

The molecular structure of this compound includes a quinazolinyl group attached to an ethylamine group via a carbon atom. The quinazolinyl group is a bicyclic structure consisting of two fused six-membered rings, one of which is aromatic and contains two nitrogen atoms, while the other is a tetrahydro ring and contains a trifluoromethyl group .

Scientific Research Applications

Corrosion Inhibition

Halogen-substituted imidazoline derivatives, related to the chemical , have been explored for their utility in corrosion inhibition. Research by Zhang et al. (2015) found that these compounds are effective in preventing corrosion of mild steel in acidic environments, a significant application in industrial processes (Zhang et al., 2015).

Anticancer Activity

Quinazoline derivatives demonstrate potential in cancer treatment. Ovádeková et al. (2005) investigated a quinazoline derivative's cytotoxic effects on the human cancer cell line HeLa, suggesting a possible application in anticancer therapies (Ovádeková et al., 2005).

Synthesis of Biologically Active Compounds

Li-feng (2011) described the synthesis of quinazoline derivatives, indicating their role as precursors in creating compounds with various biological activities (Li-feng, 2011).

Antiviral Activity

Research has shown that fluorine-containing quinazoline derivatives exhibit antiviral properties. Lipunova et al. (2012) discovered that these compounds are effective against various viruses, indicating their potential in antiviral drug development (Lipunova et al., 2012).

Antimicrobial Agents

Quinazoline derivatives have been explored as antimicrobial agents. Holla et al. (2006) synthesized novel pyrazolo[3,4-d]pyrimidine derivatives with antimicrobial properties, highlighting the versatility of quinazoline-based compounds in combating microbial infections (Holla et al., 2006).

Targeting Epidermal Growth Factor Receptors

A quinazoline-derivative DOTA-type gallium(III) complex was investigated by Garcia et al. (2009) for targeting epidermal growth factor receptors, an approach relevant in cancer therapy (Garcia et al., 2009).

properties

IUPAC Name

2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3N3.ClH/c12-11(13,14)10-7-3-1-2-4-8(7)16-9(17-10)5-6-15;/h1-6,15H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWXPJETVYFHXPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC(=N2)CCN)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClF3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Trifluoromethyl-5,6,7,8-tetrahydro-quinazolin-2-yl)-ethylamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Trifluoromethyl-5,6,7,8-tetrahydro-quinazolin-2-yl)-ethylamine hydrochloride
Reactant of Route 2
2-(4-Trifluoromethyl-5,6,7,8-tetrahydro-quinazolin-2-yl)-ethylamine hydrochloride
Reactant of Route 3
2-(4-Trifluoromethyl-5,6,7,8-tetrahydro-quinazolin-2-yl)-ethylamine hydrochloride
Reactant of Route 4
2-(4-Trifluoromethyl-5,6,7,8-tetrahydro-quinazolin-2-yl)-ethylamine hydrochloride
Reactant of Route 5
2-(4-Trifluoromethyl-5,6,7,8-tetrahydro-quinazolin-2-yl)-ethylamine hydrochloride
Reactant of Route 6
2-(4-Trifluoromethyl-5,6,7,8-tetrahydro-quinazolin-2-yl)-ethylamine hydrochloride

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